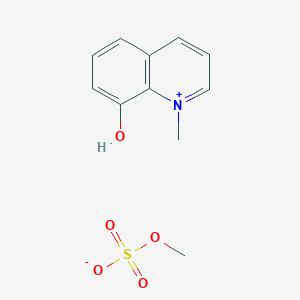

8-Hydroxy-1-methylquinolinium methyl sulfate

Cat. No. B092089

Key on ui cas rn:

19104-24-6

M. Wt: 271.29 g/mol

InChI Key: CHEJLLKYVOCJJE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03970454

Procedure details

One introduces into a steel autoclave 54.2 g of N-methyl-8-hydroxyquinolinium methylsulfate (i.e. 0.2 mole) in 100 ml of water and 5 g of activated Raney nickel. The hydrogenation is effected under a hydrogen pressure of from 70 to 80 kg/cm2, at a temperature of 80°C. After cooling, one filters off the catalyst and one neutralizes with an ammonia solution. One dries the crystallized product that is formed and one recrystallizes it in methanol.

[Compound]

Name

steel

Quantity

54.2 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

COS([O-])(=O)=O.[CH3:7][N+:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[OH:18])[CH:11]=[CH:10][CH:9]=1.N>O.[Ni]>[CH3:7][N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[OH:18])[CH2:11][CH2:10][CH2:9]1 |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

steel

|

|

Quantity

|

54.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC(=C12)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 80°C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

one recrystallizes it in methanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN1CCCC2=CC=CC(=C12)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |